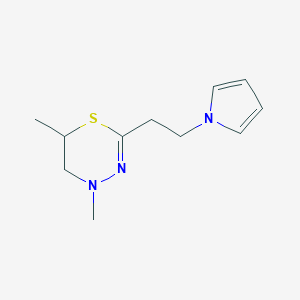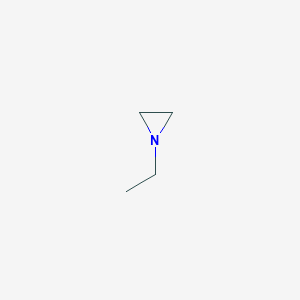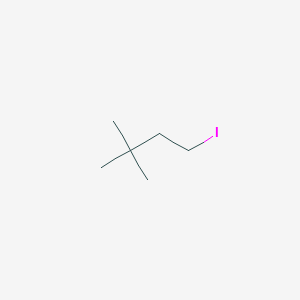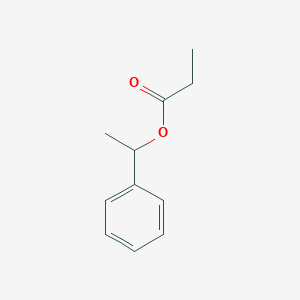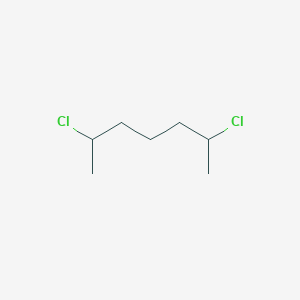
2,6-Dichloroheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloroheptane is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a strong odor. The compound is also known as 1,4-dichloro-2-heptene or simply DCH and has the chemical formula of C7H14Cl2.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloroheptane is not fully understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to other molecules. This can lead to changes in the structure and function of the molecules, which can have a variety of effects.
Efectos Bioquímicos Y Fisiológicos
2,6-Dichloroheptane has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to certain cell lines, particularly cancer cells. It has also been shown to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,6-Dichloroheptane in lab experiments is its high reactivity. This allows it to be used in a variety of organic synthesis reactions. However, its toxicity can also be a limitation, as it can be harmful to researchers if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research on 2,6-Dichloroheptane. One area of interest is its potential as an anticancer agent. Another area of interest is its use in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on different cell lines.
Métodos De Síntesis
2,6-Dichloroheptane is synthesized by reacting heptene with chlorine gas in the presence of a catalyst such as aluminum chloride or iron (III) chloride. The reaction takes place at room temperature and produces a mixture of isomers, with the 2,6-isomer being the most abundant.
Aplicaciones Científicas De Investigación
2,6-Dichloroheptane is used in a variety of scientific research applications. One of its primary uses is as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Propiedades
Número CAS |
15880-12-3 |
|---|---|
Nombre del producto |
2,6-Dichloroheptane |
Fórmula molecular |
C7H14Cl2 |
Peso molecular |
169.09 g/mol |
Nombre IUPAC |
2,6-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-6(8)4-3-5-7(2)9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
OCZAASMLSBYXTR-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)Cl)Cl |
SMILES canónico |
CC(CCCC(C)Cl)Cl |
Sinónimos |
2,6-Dichloroheptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



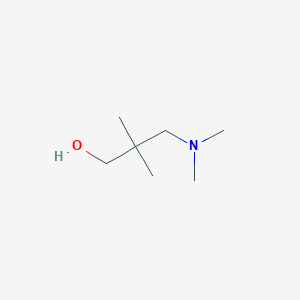
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
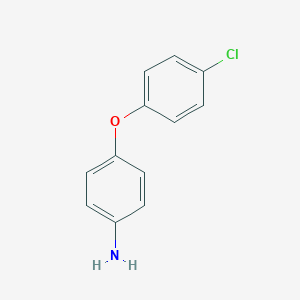
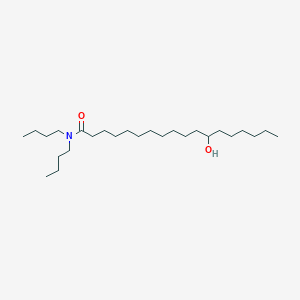
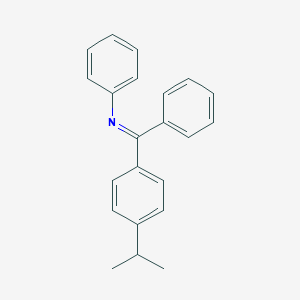
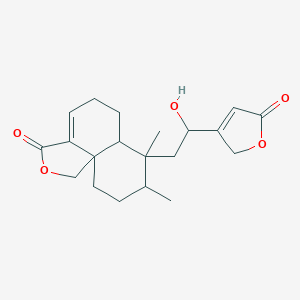
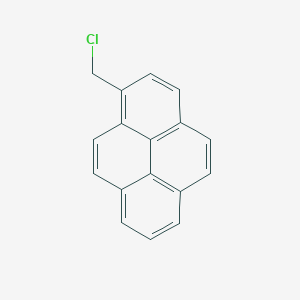
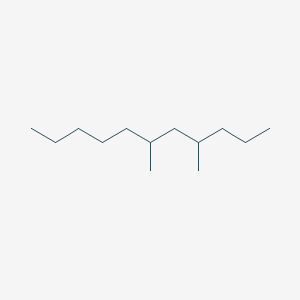
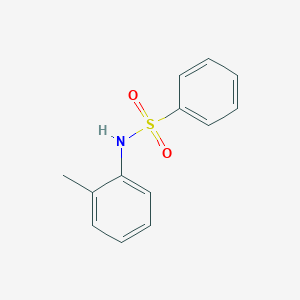
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)
